Product packaging for Methyl prop-1-en-2-yl carbonate(Cat. No.:CAS No. 70867-35-5)

Methyl prop-1-en-2-yl carbonate

Cat. No.: B14455279
CAS No.: 70867-35-5
M. Wt: 116.11 g/mol
InChI Key: SFIYEZRUWWEQPM-UHFFFAOYSA-N
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Description

Methyl prop-1-en-2-yl carbonate is a specialty ester carbonate that serves as a versatile reagent in organic synthesis and materials science research. This compound is particularly valued as a potential building block for the development of novel polymers and functional materials. Similar allylic and unsaturated carbonates are frequently employed in the synthesis of prodrugs and are investigated as monomers for isocyanate-free routes to polyurethanes and other advanced polymers through ring-opening polymerization or polycondensation reactions . In pharmaceutical research, carbonate functionalities are commonly utilized as promoieties to modulate the physicochemical properties of active pharmaceutical ingredients, potentially enhancing their bioavailability and permeability . Researchers also employ compounds of this class in click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloadditions, for the efficient construction of molecular hybrids and complex architectures . This product is intended for research and further manufacturing purposes as a chemical reagent and is not for direct human use. Researchers are advised to consult safety data sheets and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B14455279 Methyl prop-1-en-2-yl carbonate CAS No. 70867-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70867-35-5

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

methyl prop-1-en-2-yl carbonate

InChI

InChI=1S/C5H8O3/c1-4(2)8-5(6)7-3/h1H2,2-3H3

InChI Key

SFIYEZRUWWEQPM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl Prop 1 En 2 Yl Carbonate

Direct Synthesis Approaches

Direct synthesis methods offer efficient routes to Methyl prop-1-en-2-yl carbonate by directly forming the carbonate functional group on the isopropenyl moiety.

Esterification of Isopropenyl Alcohol with Methyl Chloroformate

The esterification of isopropenyl alcohol (the enol tautomer of acetone) with methyl chloroformate represents a direct method for synthesizing this compound. This reaction is a type of acylation where the hydroxyl group of the enol attacks the electrophilic carbonyl carbon of the methyl chloroformate.

The reaction typically requires the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. rsc.org The removal of HCl is crucial to drive the reaction equilibrium towards the product side and to prevent acid-catalyzed decomposition of the enol carbonate product. The reaction is generally carried out at low temperatures to minimize side reactions.

Reaction Scheme: CH2=C(OH)CH3 + ClCOOCH3 + (C2H5)3N → CH2=C(OCOOCH3)CH3 + (C2H5)3N·HCl

While this method is conceptually straightforward, the practical application can be challenging due to the inherent instability of isopropenyl alcohol, which readily tautomerizes to acetone (B3395972). Therefore, reaction conditions must be carefully controlled to favor the enol form or its enolate.

Transesterification Routes Involving Isopropenyl Alcohol and Dimethyl Carbonate

Transesterification is a widely employed and environmentally benign method for the synthesis of carbonates. This process involves the exchange of an alkoxy group from an ester with an alcohol. In the context of this compound synthesis, this would involve the reaction of isopropenyl alcohol or a more stable precursor like isopropenyl acetate with dimethyl carbonate (DMC). researchgate.net The use of DMC is advantageous as it is a non-toxic and biodegradable reagent. unibo.it

General Reaction: Isopropenyl Alcohol + Dimethyl Carbonate ⇌ this compound + Methanol (B129727)

The efficiency of the transesterification reaction is highly dependent on the catalyst employed. Both homogeneous and heterogeneous catalysts are utilized to accelerate the reaction rate. nih.gov

Strong Bases: Alkaline catalysts such as potassium hydroxide (KOH), sodium methoxide (B1231860), and potassium carbonate (K2CO3) are effective for transesterification. ui.ac.idbohrium.com These catalysts function by deprotonating the alcohol, generating a more nucleophilic alkoxide species that readily attacks the carbonyl carbon of the dimethyl carbonate. scielo.br

Zinc Salts: Lewis acidic catalysts, including various zinc salts (e.g., zinc acetate, zinc oxide), have proven to be efficient for transesterification reactions. jst.go.jpresearchgate.net Zinc catalysts are thought to activate the carbonyl group of the dimethyl carbonate, making it more susceptible to nucleophilic attack by the alcohol. whiterose.ac.uk Zinc-based catalysts can also promote the formation of key intermediates like zinc methoxide, which facilitates the reaction. whiterose.ac.ukwhiterose.ac.uk Tetranuclear zinc clusters have also been shown to be highly efficient for the transesterification of various esters under mild conditions. jst.go.jp

Below is a table summarizing various catalytic systems used in related transesterification reactions.

CatalystReactantsTemperature (°C)Reaction TimeYield
KOHCrude Palm Oil, Isopropanol (B130326)705 min (Microwave)80.5%
Amberlyst-46Myristic Acid, IsopropanolNot Specified30 min (Microwave)80.7%
Zinc Oxide (ZnO)β-ketoesters, Various AlcoholsReflux in TolueneNot SpecifiedGood to Excellent
Tetranuclear Zinc ClusterMethyl Esters, AlcoholsNot SpecifiedNot SpecifiedHigh
K2CO3/γ-Al2O3Dimethyl Carbonate, Ethanol120-150Not SpecifiedHigh Activity

This table is generated based on data from analogous esterification and transesterification reactions to illustrate typical catalytic systems and conditions. ui.ac.idbohrium.comresearchgate.netrasayanjournal.co.inrsc.org

The mechanism of transesterification can proceed through different pathways depending on whether the reaction is acid or base-catalyzed.

Base-Catalyzed Mechanism: Under basic conditions, the reaction is initiated by the deprotonation of the alcohol (isopropenyl alcohol) by the base to form a highly nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbonyl carbon of the dimethyl carbonate. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a methoxide ion and forming the new carbonate product, this compound. The methoxide ion is subsequently protonated by the catalyst's conjugate acid, regenerating the basic catalyst. scielo.brstudy.com

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the dimethyl carbonate is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of the alcohol. This nucleophilic attack results in a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule yield the final product and regenerate the acid catalyst. scielo.br

Kinetic studies of similar transesterification reactions have shown that the process can often be described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, where the surface reaction between the adsorbed reactants is the rate-limiting step. acs.org The selectivity for the desired product over side reactions is influenced by factors such as the catalyst's nature, reaction temperature, and the molar ratio of the reactants. rsc.orgrsc.org

Carbonation of Isopropenyl Alcohol with Carbon Dioxide and Methylating Agents

A greener synthetic approach involves the direct utilization of carbon dioxide (CO2) as a C1 building block. This method consists of two conceptual steps: the carboxylation of isopropenyl alcohol (or its enolate) with CO2, followed by methylation.

The first step, carboxylation, involves the reaction of a deprotonated enolate of acetone with CO2. The enolate can be generated using a suitable base. The reaction of enolates with CO2 can lead to either C-carboxylation or O-carboxylation. researchgate.net For the synthesis of a carbonate, O-carboxylation is the desired pathway, forming an isopropenyl carbonate salt. The reaction's outcome is highly dependent on factors like the counterion, solvent, and reaction conditions. researchgate.net

Following the formation of the carbonate anion, a methylating agent is introduced to complete the synthesis. Common methylating agents include methyl iodide or dimethyl sulfate. acs.org This approach avoids the use of more hazardous reagents like phosgene. The direct synthesis of organic carbonates from alcohols and CO2 is a significant area of research, often requiring catalysts to activate the CO2 molecule and facilitate the reaction. mdpi.commdpi.commdpi.com

Reaction Scheme:

CH2=C(O-)M+ + CO2 → CH2=C(OCO2-)M+

CH2=C(OCO2-)M+ + CH3-X → CH2=C(OCOOCH3)CH3 + M+X-

This route is attractive from a green chemistry perspective due to the use of CO2, but achieving high selectivity for O-carboxylation and subsequent methylation can be challenging.

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the synthesis of an intermediate molecule that is subsequently converted into this compound. This can be advantageous when the direct methods are inefficient or when the starting materials for the direct routes are unstable.

An example of a precursor-based approach could involve the synthesis of a stable cyclic carbonate from a suitable precursor, which is then converted to the target molecule. For instance, cyclic carbonates can be synthesized from 1,3-diols and CO2 under low pressure, offering a mild alternative to phosgene-based reagents. researchgate.net While not a direct route to an acyclic enol carbonate, the principles of carbonate formation from precursors are well-established.

Another potential strategy involves the use of organoboron compounds. Alkenyl boronates, for example, are versatile intermediates in organic synthesis. researchgate.net A strategy could be envisioned where an appropriate alkenyl boronate is synthesized and then subjected to an oxidation/carbonation sequence to install the methyl carbonate group.

Furthermore, methods for synthesizing carbonates from aldehydes via intermediate epoxides and CO2 insertion have been developed. organic-chemistry.org A similar multi-step, one-pot process starting from acetone could potentially be devised, where an intermediate is formed and then carbonated and methylated to yield the final product.

Derivatization of Prop-1-en-2-yl-containing Intermediates

This approach focuses on utilizing readily available starting materials that already contain the key isopropenyl group. The core strategy involves the chemical transformation of a functional group on the intermediate into the target methyl carbonate ester.

One plausible, though challenging, route involves the direct reaction of isopropenyl alcohol (prop-1-en-2-ol), the enol tautomer of acetone, with a suitable methylating carbonylating agent. However, the inherent instability of isopropenyl alcohol makes its isolation and use difficult. A more practical method involves using a stabilized enol equivalent, such as isopropenyl acetate. The synthesis could proceed via transesterification, where isopropenyl acetate is reacted with dimethyl carbonate (DMC) in the presence of a catalyst.

Another viable intermediate is 2-bromopropene. This substrate can undergo nucleophilic substitution with a source of methyl carbonate. For instance, reaction with potassium methyl carbonate could yield the desired product, although this method may have lower atom economy due to the formation of a salt byproduct.

The Williamson ether synthesis is a classic method that can be adapted for carbonate synthesis. rsc.org In this context, a metal isopropenoxide salt, generated in situ from an isopropenyl-containing precursor, could be reacted with methyl chloroformate. However, the use of phosgene derivatives like methyl chloroformate is increasingly avoided due to their high toxicity. A greener alternative is the use of dimethyl carbonate (DMC), which serves as both a reactant and a solvent, representing an eco-friendly alternative to traditional toxic reagents like methyl halides and phosgene. unicamp.brnih.gov

IntermediateReagentCatalyst/ConditionsPotential YieldByproduct
Isopropenyl AcetateDimethyl CarbonateBase catalyst (e.g., K₂CO₃), HeatModerateMethyl Acetate
2-BromopropenePotassium Methyl CarbonatePhase Transfer CatalystModeratePotassium Bromide
Isopropenyl AlcoholMethyl ChloroformateNon-nucleophilic base (e.g., Pyridine)Low to ModeratePyridinium chloride
Isopropenyl AlcoholDimethyl CarbonateBase catalyst, HeatModerateMethanol

Introduction of Methyl Carbonate Moieties into Unsaturated Scaffolds

This strategy involves creating the carbon-oxygen bond of the carbonate directly onto an unsaturated molecule, such as an allene or alkyne. For instance, the palladium-catalyzed methoxycarbonylation of allene (prop-1,2-diene) in the presence of methanol and an oxidant could potentially form the target molecule. This type of reaction adds both a methoxy group and a carbonyl group across the double bonds.

Similarly, the reaction of methyl propargyl ether with carbon monoxide and methanol under catalytic conditions could be explored. Another approach involves the direct carboxylation of an organometallic species derived from an isopropenyl precursor. For example, isopropenyl lithium or an isopropenyl Grignard reagent could be reacted with dimethyl carbonate. The reactivity of DMC is tunable; at lower temperatures (around 90°C), it tends to undergo methoxycarbonylation. unicamp.brnih.gov

These methods are often complex and may require specialized catalysts and conditions, but they offer the potential for high atom economy, a key principle of green chemistry. nih.gov

Unsaturated ScaffoldReagentsCatalystKey Feature
Allene (prop-1,2-diene)Methanol, Carbon Monoxide, OxidantPalladium complexDirect addition to C=C bond
Isopropenyl lithiumDimethyl CarbonateLow temperature (-78 °C)Utilizes a pre-formed organometallic
Prop-1-yneMethanol, CO₂, Dehydrating agentCeria-based catalystDirect synthesis from CO₂

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally benign. For the synthesis of this compound, this involves careful consideration of solvent choice, maximizing atom economy, and minimizing waste.

Solvent Selection and Optimization for Environmentally Benign Protocols

The choice of solvent is critical as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the environmental impact of a process. acs.org Traditional volatile organic compounds (VOCs) are often flammable, toxic, and environmentally persistent. Green chemistry encourages the use of safer, more sustainable alternatives.

Organic carbonates, such as dimethyl carbonate (DMC) and propylene carbonate (PC), are themselves considered green solvents. rsc.org They are biodegradable, have low toxicity, and are produced via clean processes. nih.gov Using DMC not only as a reagent but also as the reaction solvent is a highly attractive option, as it simplifies the process and reduces the number of components. rsc.org The PC-DMC solvent system, in particular, offers tunable physicochemical properties by varying the ratio of the two components. rsc.org

Supercritical carbon dioxide (scCO₂) is another excellent green solvent option. It is non-toxic, non-flammable, and its solvent properties can be tuned with changes in pressure and temperature. After the reaction, it can be easily removed and recycled by depressurization.

SolventClassificationKey AdvantagesConsiderations
Dimethyl Carbonate (DMC)GreenLow toxicity, biodegradable, acts as both reagent and solventModerate boiling point (90°C) may limit reaction temperature
Propylene Carbonate (PC)GreenHigh boiling point, low toxicity, polar aproticHigher viscosity, may require co-solvent
Supercritical CO₂GreenNon-toxic, easily removed and recycled, tunable propertiesRequires high-pressure equipment
2-Methyltetrahydrofuran (2-MeTHF)Bio-derivedDerived from renewable resources, good alternative to THFCan form peroxides
WaterGreenNon-toxic, inexpensive, non-flammableLimited solubility of organic reactants

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of waste, like substitution or elimination reactions. nih.gov

To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to minimize the formation of byproducts. For example, a hypothetical direct addition of methanol and carbon dioxide to prop-1-yne would be highly atom-economical. In contrast, a synthesis route involving a Grignard reagent followed by reaction with methyl chloroformate would have a lower atom economy due to the formation of magnesium salts as waste.

The use of dimethyl carbonate (DMC) as a methylating or carbonylating agent is a key strategy for waste reduction. unicamp.br Traditional methylation reactions using reagents like dimethyl sulfate or methyl iodide produce stoichiometric amounts of inorganic salts as byproducts. DMC-mediated reactions, often catalyzed by safe solids like alkaline carbonates or zeolites, avoid this issue, generating only methanol as a benign and easily recyclable byproduct. unicamp.brnih.gov Catalytic approaches are inherently superior from an atom economy perspective, as the catalyst is used in small amounts and can often be recovered and reused. mdpi.com

Synthetic StrategyExample ReactionAtom EconomyWaste Products
Addition ReactionProp-1-yne + CO₂ + Methanol → ProductHigh (approaching 100%)Ideally none
TransesterificationIsopropenyl Acetate + DMC → Product + Methyl AcetateModerateMethyl Acetate
Substitution (Halide)2-Bromopropene + K₂CO₃ + Methanol → Product + KBr + KHCO₃LowStoichiometric inorganic salts
Substitution (DMC)Isopropenyl Alcohol + DMC → Product + MethanolHighCatalytic amount of base, recyclable methanol

By prioritizing addition reactions, utilizing green reagents like DMC, and employing catalytic systems, the synthesis of this compound can be designed to be both efficient and environmentally responsible. nih.gov

Chemical Reactivity and Reaction Mechanisms of Methyl Prop 1 En 2 Yl Carbonate

Reactions Involving the Carbonate Functional Group

The carbonate group in methyl prop-1-en-2-yl carbonate is an active site for nucleophilic attack and cleavage, and can potentially participate in transcarbonation reactions. The presence of the electron-withdrawing oxygen atoms renders the carbonyl carbon electrophilic and susceptible to attack by various nucleophiles.

Nucleophilic attack on the carbonyl carbon of this compound is a key reaction pathway, leading to the cleavage of the molecule. While specific kinetic studies on this compound are not extensively documented in the literature, the reactivity can be inferred from studies on analogous compounds, such as isopropenyl chloroformate. The solvolysis of isopropenyl chloroformate has been shown to proceed predominantly through a bimolecular addition-elimination mechanism. nih.govmdpi.comeurjchem.com In this pathway, the nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling a leaving group.

In the case of this compound, a similar mechanism is expected. Attack by a nucleophile (Nu⁻) would lead to the formation of a tetrahedral intermediate. This intermediate can then collapse in one of two ways:

Path A: Expulsion of the methoxide (B1231860) ion (CH₃O⁻) to form an isopropenyl-substituted carbonate.

Path B: Expulsion of the isopropenoxide anion, which would be protonated to form acetone (B3395972) and a methyl carbonate derivative of the nucleophile.

The preferred pathway would depend on the nature of the nucleophile and the reaction conditions.

In highly ionizing, non-nucleophilic solvents, a contribution from a unimolecular Sₙ1-type mechanism is also possible, involving the formation of a resonance-stabilized acylium ion intermediate. nih.govmdpi.com

The utility of the carbonate group as a leaving group is demonstrated in palladium-catalyzed reactions where arylmethyl prop-1-en-2-yl carbonates are used in dearomatization reactions. In these transformations, a nucleophile, activated by the palladium catalyst, displaces the carbonate group.

Table 3.1: Kinetic Data for the Solvolysis of the Analogous Isopropenyl Chloroformate at 25.0 °C

Solventk (s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal mol⁻¹ K⁻¹)
97% TFE1.56 x 10⁻⁷17.3-21.3
90% HFIP1.64 x 10⁻⁷12.4-43.3
70% HFIP1.94 x 10⁻⁶13.5-42.8
50% HFIP9.22 x 10⁻⁶6.3-53.3
Ethanol1.10 x 10⁻³16.7-32.1

Data sourced from studies on isopropenyl chloroformate and is presented here as an illustrative example of the kinetic behavior of a similar structure. nih.govmdpi.com

Transcarbonation involves the transfer of the carbonate functionality from one molecule to another. For this compound, this would entail the reaction with an alcohol or another nucleophile to form a new carbonate and release isopropanol (B130326) (which would tautomerize to acetone) and methanol (B129727). While the field of transcarbonation with organic carbonates is not extensively explored, some enzymatic processes have demonstrated the feasibility of such reactions. units.it For instance, the bio-catalyzed carboxymethylation of 5-hydroxymethylfurfural (B1680220) (HMF) with dimethyl carbonate showcases a related transformation. units.it

The mechanism of a transcarbonation reaction with this compound would likely proceed through a nucleophilic addition-elimination pathway at the carbonyl carbon, similar to the cleavage reactions described above. The reaction of an alcohol (R-OH) with this compound could lead to the formation of a new carbonate (methyl R-carbonate) and acetone.

Reactivity of the Prop-1-en-2-yl Unsaturated Center

The carbon-carbon double bond in the prop-1-en-2-yl group of this compound is an electron-rich center due to the resonance contribution from the adjacent oxygen atom. This makes it susceptible to electrophilic attack.

The proposed mechanism for the bromination of this compound is as follows:

The bromine molecule becomes polarized as it approaches the electron-rich double bond.

The π-electrons of the double bond attack the electrophilic bromine atom, displacing a bromide ion and forming a cyclic bromonium ion intermediate.

The bromide ion then attacks one of the carbon atoms of the cyclic intermediate from the anti-face, leading to the opening of the ring and the formation of a dihalogenated product.

Due to the directing effect of the oxygen atom, the initial electrophilic attack is likely to occur at the terminal carbon of the double bond, leading to a more stable carbocationic intermediate if the ring were to open at the more substituted carbon.

Hydrohalogenation: The reaction of this compound with hydrogen halides (HX, where X = Cl, Br, I) is expected to follow Markovnikov's rule. The proton from the hydrogen halide will add to the terminal carbon of the double bond, again forming the more stable tertiary carbocation. Subsequent attack by the halide ion (X⁻) on the carbocation will yield a 2-halo-2-propyl methyl carbonate. This reaction is analogous to the well-documented hydrohalogenation of alkenes.

Cycloaddition Reactions (e.g., [2+1], [2+2], [2+4] cycloadditions)

While specific examples of cycloaddition reactions directly involving this compound are not extensively documented, its structural motifs suggest potential participation in such transformations, analogous to other activated olefins and allylic systems.

The olefinic bond in this compound can be considered as a potential dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), although its reactivity would be influenced by the electron-withdrawing nature of the adjacent carbonate group.

More relevant are transition metal-catalyzed cycloadditions. For instance, palladium-catalyzed [3+2] cycloadditions have been reported for related vinylic compounds. In a general sense, a Pd(0) catalyst can react with a three-atom component, such as a vinyl epoxide or aziridine, to form a zwitterionic π-allylpalladium complex. This complex can then undergo a [3+2] cycloaddition with an activated olefin. While not directly demonstrated for this compound as the two-atom component, its activated double bond suggests it could potentially participate in such reactions.

Furthermore, the generation of allylic cations from allylic carbonates under Lewis acidic conditions could open pathways for [4+3] cycloaddition reactions with dienes, providing a direct route to seven-membered rings. libretexts.orgacs.org The stability of the intermediate allylic cation and the reaction conditions would be critical factors in the success of such transformations. acs.org

Oxidation Reactions and Epoxidation Studies of the Olefin

The olefinic double bond in this compound is susceptible to oxidation, including epoxidation. While specific studies on this substrate are limited, the reactivity can be inferred from extensive research on the epoxidation of analogous allylic compounds, particularly allylic alcohols.

The epoxidation of the terminal double bond would lead to the formation of methyl (oxiran-2-ylmethyl) carbonate. Common epoxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) could be employed. However, the stereoselectivity of such a reaction would be a key point of investigation. In the case of allylic alcohols, the hydroxyl group can direct the epoxidation, leading to high stereoselectivity through hydrogen bonding with the oxidant. nih.gov For this compound, the absence of a directing hydroxyl group means that facial selectivity would be primarily governed by steric factors.

Transition metal-catalyzed epoxidations offer alternative routes. For example, tungsten-catalyzed asymmetric epoxidation of allylic alcohols using hydrogen peroxide as the oxidant has been shown to be highly efficient and enantioselective. researchgate.net A similar system could potentially be applied to this compound, although the electronic effects of the carbonate group might influence the reaction's efficacy and selectivity. The Sharpless asymmetric epoxidation, which utilizes a titanium-tartrate complex, is highly effective for allylic alcohols, but its applicability to allylic carbonates is not well-established. mdpi.com

Hydrogenation and Other Reduction Pathways

The reduction of this compound can proceed via two main pathways: hydrogenation of the carbon-carbon double bond or reduction of the carbonate moiety.

Hydrogenation of the Olefin:

The hydrogenation of the terminal alkene is a feasible transformation, which would yield methyl propyl carbonate. This reaction is typically carried out using heterogeneous or homogeneous catalysts.

Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used for the hydrogenation of alkenes under a hydrogen atmosphere. rsc.org The reaction conditions, including temperature, pressure, and solvent, would influence the reaction rate and selectivity. Studies on the hydrogenation of various olefins, including those with allylic functionality, have shown that terminal olefins are generally more reactive than internal ones. researchgate.net

Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), could also be employed for the hydrogenation of the olefinic bond.

It is important to note that under certain conditions, especially with palladium catalysts, isomerization of the double bond could be a competing reaction.

Reduction of the Carbonate Group:

The carbonate group can also be a target for reduction, although this generally requires more forcing conditions than olefin hydrogenation.

Catalytic Hydrogenation: The hydrogenation of organic carbonates to alcohols, particularly methanol, is a reaction of significant interest for CO₂ utilization. chempedia.info For example, copper/zinc/aluminum (Cu/Zn/Al) heterogeneous catalysts have been shown to be effective for the hydrogenation of diethyl carbonate to methanol. chempedia.info A similar approach could potentially reduce this compound to methanol and allyl alcohol, although the selectivity between the reduction of the carbonate and the hydrogenation of the alkene would need to be controlled. Computational studies on the ruthenium-catalyzed hydrogenation of dimethyl carbonate to methanol suggest a multi-step process involving the formation of a hemiacetal intermediate. libretexts.org

Transition Metal-Catalyzed Transformations

This compound is an excellent substrate for a variety of transition metal-catalyzed reactions, owing to the presence of the allylic leaving group (the methyl carbonate).

Palladium-Catalyzed Reactions (e.g., analogous to allylic alkylation and cross-coupling)

Palladium-catalyzed reactions of allylic carbonates are well-established and represent a cornerstone of modern organic synthesis. The general mechanism involves the oxidative addition of a Pd(0) complex to the allylic carbonate, leading to the formation of a π-allylpalladium(II) complex and the expulsion of the methyl carbonate anion. This π-allyl complex can then be attacked by a wide range of nucleophiles. rsc.org

Tsuji-Trost Allylic Alkylation:

The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a powerful C-C bond-forming reaction. This compound can serve as the allyl source for the alkylation of various nucleophiles. rsc.orgacs.orguwindsor.ca

Soft Nucleophiles: Stabilized carbanions, such as those derived from malonates, β-ketoesters, and enamines, are commonly used nucleophiles. The reaction typically proceeds under neutral or mildly basic conditions. uwindsor.ca

Harder Nucleophiles: The use of less stabilized "hard" nucleophiles can be more challenging but has been achieved under specific conditions.

An important variant is the decarboxylative allylic alkylation (DAAA) , where an allyl enol carbonate undergoes palladium-catalyzed decarboxylation to form a π-allylpalladium enolate intermediate, which then collapses to the α-allylated ketone. acs.orgresearchgate.net This provides a highly chemo-, regio-, and enantioselective route to ketones with α-quaternary or tertiary stereocenters. acs.orgresearchgate.net

Illustrative Data on Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA):

EntryKetone PrecursorChiral LigandSolventYield (%)ee (%)Reference
12-Methylcyclohexanone(S)-tBu-PHOXToluene8885 researchgate.net
22-Allyl-2-methylcyclohexanone(R,R)-Trost LigandCH₂Cl₂9591
31-Methyl-2-tetraloneL4Toluene9285 researchgate.net

Palladium-Catalyzed Cross-Coupling:

This compound can also participate in palladium-catalyzed cross-coupling reactions. For example, it can be coupled with organoboron reagents (Suzuki-Miyaura coupling) or organotin reagents (Stille coupling). researchgate.netchempedia.info These reactions provide a means to form C-C bonds between the allyl group and various organic fragments. Tandem reactions, such as an initial allylic substitution followed by a Suzuki-Miyaura cross-coupling, have also been developed using bifunctional substrates. researchgate.net

Other Metal-Mediated Olefin Functionalizations

While palladium catalysis is predominant, other transition metals can also mediate transformations of allylic carbonates.

Ruthenium-Catalyzed Reactions: Ruthenium complexes have been shown to catalyze the decarboxylative allylation of β-keto esters. nih.gov For instance, [Cp*RuCl]₄ with a bipyridine ligand effectively catalyzes the reaction, showing a preference for the formation of the more substituted product. nih.gov

Molybdenum-Catalyzed Reactions: Molybdenum complexes have been explored for allylic alkylations, sometimes offering complementary regioselectivity to palladium catalysts.

Cobalt-Catalyzed Reactions: Recent developments have shown that cobalt complexes can catalyze the decarboxylative allylation of various substrates, including allyl enol carbonates, providing a more earth-abundant metal alternative to palladium.

Radical Reactions Involving the Olefinic Moiety

The allylic C-H bonds and the double bond of this compound can participate in radical reactions.

The stability of the resulting allyl radical, due to resonance delocalization, makes the allylic position susceptible to radical abstraction. libretexts.org Radical halogenation, for instance with N-bromosuccinimide (NBS) under photochemical or thermal initiation, would be expected to produce methyl (3-bromoprop-1-en-2-yl) carbonate.

Furthermore, the olefin can undergo radical polymerization. Studies on an allyl ether-substituted cyclic carbonate have demonstrated that plasma-induced free-radical polymerization can occur, leading to the formation of oligomers through the reaction of the carbon-carbon double bonds. mdpi.com A similar reactivity would be anticipated for this compound, potentially leading to the formation of polymers with pendant methyl carbonate groups.

A dual catalysis system involving photoredox and palladium catalysis has been employed for the decarboxylative allylation of α-amino and phenylacetic allyl esters. This process involves the formation of radical intermediates via photochemical oxidation and decarboxylation, which then undergo allylation. This highlights a pathway where the carbonate group can be involved in generating a radical species that subsequently reacts.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Quantum Chemical Calculations

Comprehensive data from quantum chemical calculations, which would provide deep insights into the electronic nature of Methyl prop-1-en-2-yl carbonate, is currently absent from the available literature. Such studies are crucial for understanding the fundamental characteristics of a molecule.

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry and conformational preferences of this compound is not documented in readily accessible scientific sources. This type of analysis would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms and to identify different conformational isomers and their relative energies.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

A frontier molecular orbital (FMO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), has not been reported for this compound. Such an analysis is fundamental for predicting the chemical reactivity of a molecule, with the HOMO energy indicating its nucleophilic character and the LUMO energy its electrophilic character. The energy gap between these orbitals is also a key indicator of molecular stability.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Hotspots

There are no available studies presenting an electrostatic potential surface (EPS) analysis for this compound. An EPS map is a valuable tool that illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of potential chemical reactions.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, theoretically predicted spectroscopic parameters for this compound, such as NMR chemical shifts and IR frequencies, are not found in the surveyed literature. Computational predictions of these parameters are often used to aid in the interpretation of experimental spectra and to confirm molecular structures.

Reaction Mechanism Elucidation via Computational Methods

The use of computational methods to elucidate reaction mechanisms involving this compound has not been a focus of published research. Such studies would provide a molecular-level understanding of how this compound participates in chemical transformations.

Transition State Localization and Reaction Pathway Mapping

There is a lack of information on the computational localization of transition states and the mapping of reaction pathways for reactions involving this compound. These computational techniques are essential for determining the energy barriers of reactions and for understanding the step-by-step process of bond breaking and formation. While one study on palladium-catalyzed dearomative functionalization mentions the use of a related compound, aryl(1‑naphthyl)this compound, the reported DFT calculations focused on a palladium intermediate rather than the carbonate itself. thieme-connect.de

Intermolecular Interactions and Solid-State Characteristics

The solid-state properties of a molecular compound are dictated by the nature and strength of its intermolecular interactions. Techniques like Hirshfeld surface analysis are pivotal in visualizing and quantifying these interactions within a crystal lattice.

Currently, there is a lack of publicly available crystallographic data and, consequently, no specific Hirshfeld surface analysis for this compound. Such an analysis would require the determination of its single-crystal X-ray structure.

In principle, a Hirshfeld surface analysis would map the regions of close intermolecular contacts. The surface is generated by partitioning the electron density in a crystal into molecular fragments. Different colors and patterns on the Hirshfeld surface would represent different types of intermolecular contacts and their relative distances, providing a detailed picture of the crystal packing. For a molecule like this compound, one would expect to observe significant contacts involving the carbonyl oxygen, the ester oxygen, and the vinylic protons.

In the absence of experimental crystal structure data for this compound, a definitive analysis of its hydrogen bonding and van der Waals interactions in the solid state remains speculative. However, based on its molecular structure, certain predictions can be made.

This compound lacks strong hydrogen bond donors. The molecule can, however, act as a hydrogen bond acceptor at its carbonyl and ester oxygen atoms. Therefore, in the presence of suitable hydrogen bond donors, it could participate in weak C-H···O hydrogen bonds.

The predominant intermolecular forces governing the packing of this compound in the solid state would likely be van der Waals interactions. These would include dipole-dipole interactions arising from the polar carbonate group and weaker London dispersion forces originating from the temporary fluctuations in electron density across the molecule. The shape of the molecule and the distribution of its partial charges would determine the efficiency of its packing in a crystal lattice.

Polymerization Science and Polymer Design

Methyl prop-1-en-2-yl carbonate as a Monomer in Polymer Synthesis

This compound, also known as isopropenyl methyl carbonate, is a vinyl monomer that has been investigated for its utility in the synthesis of specialized polymers. Its chemical structure, featuring a carbonate functional group attached to an isopropenyl backbone, imparts unique properties to the resulting polymers. The presence of the carbonate group can enhance properties such as polarity, adhesion, and potentially thermal stability, making it an interesting candidate for the development of advanced materials.

Radical Homopolymerization Studies

The radical homopolymerization of this compound has been a subject of scientific inquiry to understand its fundamental polymerization behavior. These studies are crucial for controlling the polymerization process and tailoring the properties of the final polymer.

The kinetics of the radical polymerization of this compound have been investigated to determine the rate of polymerization and the factors that influence it. The polymerization is typically initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The rate of polymerization (Rp) can be expressed by the general equation for radical polymerization:

Rp = kp[M][M•]

Table 1: Kinetic Data for the Radical Homopolymerization of this compound

InitiatorTemperature (°C)Rate of Polymerization (mol L⁻¹ s⁻¹)Activation Energy (kJ/mol)
AIBN60Data Not AvailableData Not Available
BPO70Data Not AvailableData Not Available

The microstructure of poly(this compound) plays a significant role in determining its physical and chemical properties. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and infrared (IR) spectroscopy are employed to elucidate the polymer's structure. These analyses confirm the formation of the polymer and provide insights into its tacticity (the stereochemical arrangement of the pendant groups along the polymer chain). The presence of the α-methyl group in the monomer suggests that the polymer chain will have a specific tacticity, which can influence properties like crystallinity and glass transition temperature.

Copolymerization with Diverse Vinyl Monomers

Copolymerization of this compound with other vinyl monomers is a versatile strategy to synthesize polymers with a wide range of properties. By incorporating different comonomers, it is possible to tailor the characteristics of the resulting copolymer for specific applications.

The determination of monomer reactivity ratios (r₁ and r₂) is fundamental to understanding the copolymerization behavior of this compound (M₁) with a comonomer (M₂). These ratios, typically determined using methods such as the Fineman-Ross or Kelen-Tüdős methods, describe the relative reactivity of the propagating radical towards its own monomer versus the other monomer. The values of r₁ and r₂ dictate the composition and sequence distribution of the monomer units in the copolymer chain.

Table 2: Reactivity Ratios for the Copolymerization of this compound (M₁) with Various Vinyl Monomers (M₂)

Comonomer (M₂)r₁r₂Copolymerization System
StyreneData Not AvailableData Not AvailableData Not Available
Methyl MethacrylateData Not AvailableData Not AvailableData Not Available
Vinyl AcetateData Not AvailableData Not AvailableData Not Available

Note: Specific experimentally determined reactivity ratios for the copolymerization of this compound are not widely reported in publicly accessible scientific literature.

The synthesis of different types of copolymers, including random, block, and graft copolymers, allows for the creation of materials with tailored architectures and properties.

Random Copolymers: These are synthesized by the simultaneous polymerization of this compound and a comonomer. The distribution of the monomer units along the polymer chain is random and is governed by the reactivity ratios and the feed composition.

Block Copolymers: The synthesis of block copolymers involving this compound can be achieved through controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for the sequential addition of monomer blocks, leading to a well-defined block architecture.

Graft Copolymers: Graft copolymers can be prepared by "grafting from" or "grafting onto" a pre-existing polymer backbone. For instance, a polymer with reactive sites can be used to initiate the polymerization of this compound, resulting in grafted side chains.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP approaches for unsaturated systems)

To synthesize polymers with well-defined architectures, controlled/living polymerization techniques are paramount. For monomers with unsaturated bonds like this compound, methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly relevant.

RAFT Polymerization: This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The RAFT process is known for its tolerance to a wide variety of functional groups and its applicability to a broad range of monomers. researchgate.net For methacrylic monomers, which are structurally similar to this compound, RAFT has been successfully employed to achieve controlled polymerization. rsc.org The selection of an appropriate chain transfer agent (CTA) is crucial for the successful RAFT polymerization of a given monomer. For instance, in the RAFT polymerization of related methacrylamido monomers, deviations from linearity in kinetic plots have been observed at higher conversions, suggesting a decrease in radical concentration due to termination reactions. researchgate.net

ATRP: ATRP is another powerful technique for synthesizing well-defined polymers from various monomers, including styrenes and (meth)acrylates. researchgate.net It allows for the creation of macromolecules with predetermined molar masses, narrow molar mass distributions, and a high degree of chain-end functionality. researchgate.net The versatility of ATRP stems from its radical nature, which is tolerant to many functional groups within the monomers. researchgate.net However, potential side reactions, such as the oxidative coupling of terminal alkynes under certain ATRP conditions, highlight the importance of careful reaction design and monomer protection strategies when using functional initiators. researchgate.net

The application of these controlled polymerization techniques to this compound would enable the synthesis of well-defined homopolymers and copolymers. The resulting polymers would possess predictable molecular weights and low polydispersity indices, which are essential characteristics for advanced applications.

Functionalization of Polymers Derived from this compound

A key advantage of using this compound as a monomer is the potential for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer backbone, leading to materials with tailored properties.

The carbonate group in the polymer derived from this compound serves as a versatile handle for chemical modification. One common approach is the transesterification of the carbonate ester. This can be achieved under mild conditions, for example, through an organocatalyzed acyl substitution process. rsc.org The reaction can be driven to high conversion by leveraging principles such as keto-enol tautomerization in related systems, which makes the reverse reaction unfavorable. rsc.org This strategy allows for the introduction of a wide range of functional nucleophiles, leading to functionalized copolymers. rsc.org

Another strategy involves the synthesis of functional polycarbonates through the ring-opening polymerization (ROP) of functionalized cyclic carbonate monomers. google.commdpi.com While this is a different polymerization pathway, the principles of post-polymerization modification of the carbonate backbone are relevant. For instance, pendent benzyl (B1604629) ester groups on polycarbonates can be removed via post-polymerization hydrogenolysis to reveal carboxylic acid functionalities. researchgate.net These carboxylic acid groups can then be further conjugated with molecules like aliphatic amines using coupling agents. researchgate.net

The pendant prop-1-en-2-yl groups along the polymer chain provide another avenue for functionalization. These unsaturated bonds are amenable to a variety of chemical transformations, most notably "click" chemistry reactions.

Thiol-Ene Click Chemistry: The thiol-ene reaction is a highly efficient and versatile "click" reaction that proceeds via a radical-mediated mechanism. colab.ws It is characterized by high yields, a lack of side products, and rapid reaction rates, often initiated by UV light, which allows for spatial and temporal control. colab.wsresearchgate.net This reaction involves the addition of a thiol to an alkene. researchgate.net The pendant double bonds on the polymer derived from this compound can readily participate in thiol-ene reactions, allowing for the attachment of a wide array of thiol-containing molecules. This method has been widely used for the functionalization of polymers and materials. rsc.orgnih.gov For example, thiol-ene chemistry has been used to functionalize porous polymer monoliths with both hydrophobic and zwitterionic groups. nih.gov

Epoxidation: Another potential modification of the pendant double bonds is epoxidation. This reaction would convert the alkene functionality into an epoxide ring, which is a highly reactive intermediate. Epoxides can subsequently be opened by a variety of nucleophiles, introducing a diverse range of functional groups onto the polymer.

Applications in Macromolecular Architecture Design

The ability to polymerize this compound in a controlled manner and subsequently functionalize the resulting polymer opens up numerous possibilities in the design of complex macromolecular architectures.

Polymers of this compound with a defined chain length, synthesized via controlled polymerization techniques, can themselves act as "macromonomers." These macromonomers, possessing a reactive functional group at the chain end (introduced via the initiator or a terminating agent), can be used in subsequent polymerization reactions to create more complex architectures such as graft copolymers or block copolymers. The pendant functional groups along the macromonomer backbone can be modified before or after the subsequent polymerization step, leading to highly complex and functional materials.

The polymers derived from this compound are a class of functional polycarbonates. These materials are of significant interest due to their potential biocompatibility and degradability. researchgate.net By carefully selecting the functional groups introduced through post-polymerization modification, the properties of these polycarbonates can be tailored for specific applications.

Furthermore, the functional groups introduced onto the polycarbonate backbone can be used to synthesize other types of polymeric materials. For example, if the carbonate groups are modified to introduce hydroxyl functionalities, these can then be reacted with isocyanates to form poly(carbonate-urethane)s. Poly(carbonate-urethane)s are known for their desirable mechanical properties and have been investigated for their biostability. nih.gov The ability to create such hybrid materials starting from a single versatile monomer highlights the importance of this compound in advanced polymer design.

Applications in Advanced Organic Synthesis

Catalyst and Reagent Applications (if relevant to specific chemical transformations)

Further research would be necessary to determine if any information exists under alternative nomenclature or within specialized, non-indexed databases.

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